molecular formula C15H14Cl2N2O2 B14583685 Urea, N'-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-phenyl- CAS No. 61293-77-4

Urea, N'-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-phenyl-

Cat. No.: B14583685
CAS No.: 61293-77-4
M. Wt: 325.2 g/mol
InChI Key: FWXMGCOSQSWZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-phenyl- is a synthetic organic compound that belongs to the class of substituted ureas These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-phenyl- typically involves the reaction of 3,4-dichloroaniline with phenyl isocyanate, followed by the introduction of a hydroxyethyl group. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-phenyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while substitution reactions may introduce new functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-phenyl- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological responses. The molecular targets and pathways involved can vary widely, necessitating detailed studies to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Urea, N’-(3,4-dichlorophenyl)-N-methyl-N-phenyl-: Similar structure but with a methyl group instead of a hydroxyethyl group.

    Urea, N’-(3,4-dichlorophenyl)-N-ethyl-N-phenyl-: Similar structure but with an ethyl group instead of a hydroxyethyl group.

Uniqueness

The presence of the hydroxyethyl group in urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-phenyl- imparts unique chemical properties, such as increased polarity and potential for hydrogen bonding. These characteristics can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

CAS No.

61293-77-4

Molecular Formula

C15H14Cl2N2O2

Molecular Weight

325.2 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1-(2-hydroxyethyl)-1-phenylurea

InChI

InChI=1S/C15H14Cl2N2O2/c16-13-7-6-11(10-14(13)17)18-15(21)19(8-9-20)12-4-2-1-3-5-12/h1-7,10,20H,8-9H2,(H,18,21)

InChI Key

FWXMGCOSQSWZPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CCO)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.